molecular formula C13H20N2O3 B11074784 2-Butoxy-4-(methoxymethyl)-6-methylpyridine-3-carboxamide

2-Butoxy-4-(methoxymethyl)-6-methylpyridine-3-carboxamide

Cat. No.: B11074784
M. Wt: 252.31 g/mol
InChI Key: MIZVMHTUGWONDY-UHFFFAOYSA-N
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Description

2-Butoxy-4-(methoxymethyl)-6-methylpyridine-3-carboxamide is an organic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a butoxy group, a methoxymethyl group, and a carboxamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-4-(methoxymethyl)-6-methylpyridine-3-carboxamide typically involves multiple steps. One common method includes the alkylation of 4-hydroxy-6-methylpyridine-3-carboxamide with butyl bromide in the presence of a base such as potassium carbonate. This is followed by the methoxymethylation of the resulting intermediate using methoxymethyl chloride under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as chromatography can further enhance the yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-4-(methoxymethyl)-6-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or methoxymethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Butoxy-4-(methoxymethyl)-6-methylpyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Butoxy-4-(methoxymethyl)-6-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butoxy-4-(methoxymethyl)-6-methylpyridine-3-carboxylic acid
  • 2-Butoxy-4-(methoxymethyl)-6-methylpyridine-3-carboxylate
  • 2-Butoxy-4-(methoxymethyl)-6-methylpyridine-3-carboxaldehyde

Uniqueness

2-Butoxy-4-(methoxymethyl)-6-methylpyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

2-butoxy-4-(methoxymethyl)-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C13H20N2O3/c1-4-5-6-18-13-11(12(14)16)10(8-17-3)7-9(2)15-13/h7H,4-6,8H2,1-3H3,(H2,14,16)

InChI Key

MIZVMHTUGWONDY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC(=CC(=C1C(=O)N)COC)C

Origin of Product

United States

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